molecular formula C6H4Cl2O B018951 2,4-Dichlorophenol-d3 CAS No. 93951-74-7

2,4-Dichlorophenol-d3

Cat. No. B018951
Key on ui cas rn: 93951-74-7
M. Wt: 166.02 g/mol
InChI Key: HFZWRUODUSTPEG-CBYSEHNBSA-N
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Patent
US07745629B2

Procedure details

A mixture of 2,4-dichlorophenol (105 g, 0.64 mol), 1,2-dibromoethane (157 g, 0.84 mol) and water (500 mL) was heated at reflux, during which time a solution of sodium hydroxide (28.0 g, 0.70 mol) in water (125 mL) was added to the mixture over a period of one hour. The solution was allowed to reflux for 10 hours, cooled and the separated organic layer was distilled to give 1-bromo-2-(2,4-dichlorophenoxy)ethane (106 g, yield 62%). 1HNMR (CDCl3) δ 7.37 (d, 1H, J=2.4 Hz), 7.19 (dd, 1H, J1=8.8 J2=2.4 Hz), 6.88 (d, 1H, J=8.8 Hz), 4.31 (t, 3H, J=6.4 Hz), 3.65 (t, 3H, J=6.4 Hz).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12]Br.[OH-].[Na+]>O>[Br:10][CH2:11][CH2:12][O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
157 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
was added to the mixture over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
the separated organic layer was distilled

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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